Furo[2,3-c]pyridine-2-methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
162537-72-6 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.149 |
IUPAC Name |
furo[2,3-c]pyridin-2-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-4,10H,5H2 |
InChI Key |
WBALOZJCRRNXRJ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C=C(O2)CO |
Synonyms |
Furo[2,3-c]pyridine-2-methanol (9CI) |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Furo 2,3 C Pyridine 2 Methanol and Its Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Furo[2,3-c]pyridine (B168854) Ring System
The fused π-deficient pyridine (B92270) and π-excessive furan (B31954) rings in the furo[2,3-c]pyridine system create a unique electronic landscape that dictates the regioselectivity of substitution reactions. semanticscholar.org
Electrophilic substitution reactions on the furo[2,3-c]pyridine core predominantly occur on the electron-rich furan ring. semanticscholar.org The reactivity of the furan moiety is generally higher than that of the pyridine ring towards electrophiles. matanginicollege.ac.in Common electrophilic substitution reactions include nitration and bromination. semanticscholar.org For instance, nitration of furo[2,3-b]pyridine (B1315467), a related isomer, results in the formation of the 2-nitro derivative. The position of substitution is influenced by the electronic effects of the fused pyridine ring and any existing substituents.
Table 1: Examples of Electrophilic Substitution Reactions on Furopyridines
| Furopyridine Derivative | Reagent | Product | Reference |
| Furo[2,3-b]pyridine | HNO₃/H₂SO₄ | 2-Nitro-furo[2,3-b]pyridine | |
| Furo[3,2-c]pyridines | N-Iodosuccinimide or N-Bromosuccinimide | Iodo- or Bromo-substituted furo[3,2-c]pyridines | researchgate.net |
| Benzo[b]furo[2,3-c]pyridines | HNO₃/H₂SO₄ | 6-Nitro-benzo[b]furo[2,3-c]pyridines | researchgate.net |
| Benzo[b]furo[2,3-c]pyridines | Acyl chloride/AlCl₃ | 6-Acyl-benzo[b]furo[2,3-c]pyridines | researchgate.net |
This table is based on data from the provided text and shows representative electrophilic substitution reactions on various furopyridine scaffolds.
Directed ortho-metalation, particularly lithiation, is a powerful tool for the functionalization of the furo[2,3-c]pyridine ring system. acs.org The regioselectivity of lithiation can be controlled by the choice of the lithiating agent and reaction conditions. acs.orgacs.org For the parent furo[2,3-c]pyridine, lithiation with n-butyllithium (n-BuLi) occurs selectively at the C-2 position. acs.org The use of a superbase, such as a mixture of n-BuLi and lithium 2-(dimethylamino)ethanol (LiDMAE), allows for further lithiation at other positions, enabling the synthesis of polysubstituted derivatives. acs.orgnih.gov The resulting lithiated intermediates can be trapped with various electrophiles to introduce a wide range of functional groups. acs.orgacs.org
A study described a detailed procedure for the successive regioselective lithiation of furo[2,3-c]pyridine. acs.org Initially, deprotonation at the C-2 position is achieved using n-BuLi. acs.org Subsequent lithiation can be directed to other positions, facilitating the synthesis of diverse polysubstituted furo[2,3-c]pyridines. acs.org
Table 2: Regioselective Lithiation and Electrophilic Trapping of Furo[2,3-c]pyridine
| Lithiating Agent | Position of Lithiation | Electrophile | Product | Reference |
| n-BuLi | C-2 | Various | 2-Substituted furo[2,3-c]pyridines | acs.org |
| n-BuLi/LiDMAE | Multiple | Various | Polysubstituted furo[2,3-c]pyridines | acs.org |
This interactive table summarizes the outcomes of regioselective lithiation on the furo[2,3-c]pyridine ring system based on the provided text. Users can filter by lithiating agent to see the corresponding substitution patterns.
Regioselective Electrophilic Substitution on the Furan Moiety
Oxidation and Reduction Chemistry of the Methanol (B129727) Functionality
The hydroxymethyl group at the 2-position of furo[2,3-c]pyridine-2-methanol is a versatile handle for various chemical transformations.
This compound and its derivatives can be synthesized through the reduction of corresponding carbonyl compounds, such as aldehydes or esters. For example, a melatonin (B1676174) analogue bearing a furo[2,3-c]pyridine core was synthesized by reducing a methyl carboxylate precursor to the corresponding alcohol using lithium aluminum hydride. clockss.org Similarly, the reduction of ester functionalities in related heterocyclic systems to alcohols has been achieved using sodium borohydride (B1222165) in methanol. researchgate.net
The hydroxymethyl group of this compound can be oxidized to afford the corresponding aldehyde or carboxylic acid. For instance, the oxidation of a (furo[2,3-c]pyridin-4-yl)methanol derivative was a key step in a multi-step synthesis. nih.gov In a related system, a 3-furyl alcohol was converted to 2-phenyl-3-furfural through an oxidative rearrangement. acs.org Standard oxidizing agents can be employed for these transformations, providing access to a different set of functionalized furo[2,3-c]pyridine derivatives.
Selective Reduction of Aldehyde/Lactone Precursors to Methanol Derivatives
Tandem and Cascade Reactions for Constructing Molecular Complexity
Several cascade reactions have been developed for the synthesis of the furo[2,3-c]pyridine core and its derivatives. One such approach involves a Sonogashira coupling followed by a cyclization to form the furan ring. clockss.org Another example is a four-step tandem reaction to prepare novel furo[3,4-c]pyridine-1,4-diones, which includes C-H activation, Lossen rearrangement, annulation, and lactonization. rsc.orgrsc.org These methods provide access to a diverse range of functionalized furopyridine scaffolds. clockss.orgrsc.org
Furthermore, palladium-catalyzed cascade reactions have been employed to synthesize furo[2,3-b]pyridines from β-ketodinitriles and alkynes, demonstrating the power of these methods in constructing complex heterocyclic systems. researchgate.net The development of such reactions is crucial for the efficient synthesis of libraries of furo[2,3-c]pyridine derivatives for various applications.
Specific Modifications of the Furan and Pyridine Ring Moieties
The chemical reactivity of the furo[2,3-c]pyridine scaffold, a fusion of an electron-rich furan ring and an electron-deficient pyridine ring, allows for a variety of chemical transformations. semanticscholar.org The strategic modification of both the furan and pyridine moieties is crucial for developing novel derivatives with potential applications in medicinal chemistry and material science. ias.ac.innih.gov This section focuses on specific electrophilic substitution reactions, namely cyanation and chlorination, particularly following the activation of the pyridine ring via N-oxide formation.
The N-oxides of furopyridines are key intermediates for introducing substituents onto the pyridine ring. semanticscholar.org The N-oxide functionality reverses the typical electronic character of the pyridine ring, making the positions ortho and para to the nitrogen atom susceptible to nucleophilic attack. This activation strategy is instrumental in achieving substitutions that are otherwise difficult to perform on the parent heterocyclic system.
Cyanation of Furo[2,3-c]pyridine N-oxides
The introduction of a cyano group into the pyridine ring of furo[2,3-c]pyridine derivatives is commonly achieved through the Reissert-Henze reaction. researchgate.netcas.cz This reaction involves the treatment of the corresponding N-oxide with a cyanating agent, such as trimethylsilyl (B98337) cyanide (TMSCN) or a combination of benzoyl chloride and potassium cyanide. cas.czresearchgate.netzendy.io
In a typical Reissert-Henze procedure, the Furo[2,3-c]pyridine N-oxide is reacted with benzoyl chloride and potassium cyanide. researchgate.netzendy.io This method has been successfully applied to various furopyridine isomers. researchgate.net For instance, the cyanation of furo[3,2-c]pyridine (B1313802) N-oxides with benzoyl chloride and cyanide anion in a two-phase system of dichloromethane (B109758) and water yields the corresponding furo[3,2-c]pyridine-4-carbonitriles. cas.cz A similar reactivity is anticipated for furo[2,3-c]pyridine N-oxides, leading to cyanation at the C4 or C7 positions. The reaction of 3-bromofuro[2,3-c]pyridine (B1605770) N-oxide with trimethylsilyl cyanide has also been reported to yield the corresponding α-cyanopyridine compound. researchgate.net
The reaction conditions and resulting products for the cyanation of related furopyridine N-oxides are summarized in the table below. While specific data for this compound is not detailed in the reviewed literature, the reactivity of the core ring system provides a strong indication of the expected outcomes. The presence of the 2-methanol group may exert some electronic and steric influence on the regioselectivity of the cyanation reaction.
Table 1: Cyanation of Furopyridine N-oxide Derivatives
| Starting Material | Reagents | Product | Reference(s) |
|---|---|---|---|
| Furo[2,3-c]pyridine N-oxide | Benzoyl chloride, KCN | 4-Cyanofuropyridine | researchgate.net |
| Furo[3,2-c]pyridine N-oxide | Benzoyl chloride, KCN | Furo[3,2-c]pyridine-4-carbonitrile | cas.cz |
| 3-Bromofuro[2,3-c]pyridine N-oxide | Trimethylsilyl cyanide | α-Cyano-3-bromofuro[2,3-c]pyridine | researchgate.net |
Chlorination of Furo[2,3-c]pyridine N-oxides
Chlorination of the pyridine ring in furo[2,3-c]pyridine N-oxides is another important transformation, providing a handle for further functionalization through cross-coupling reactions. The most common reagent for this transformation is phosphorus oxychloride (POCl₃). zendy.iocnjournals.com
The reaction of furo[2,3-c]pyridine N-oxide with phosphorus oxychloride leads to the introduction of a chlorine atom onto the pyridine ring, typically at the C4 or C7 position. cnjournals.com The reaction proceeds through the formation of a chlorophosphate intermediate, followed by nucleophilic attack by the chloride ion. The exact position of chlorination can be influenced by the substitution pattern on the furo[2,3-c]pyridine ring system. For the isomeric furo[3,2-b]pyridine (B1253681) N-oxide, treatment with phosphorus oxychloride resulted in a mixture of chloro derivatives, including at positions corresponding to the pyridine ring. zendy.io
The table below outlines the conditions and products for the chlorination of related furopyridine N-oxides. The application of these conditions to this compound N-oxide would be expected to yield the corresponding chlorinated derivatives, which are valuable precursors for the synthesis of more complex molecules.
Table 2: Chlorination of Furopyridine N-oxide Derivatives
| Starting Material | Reagent | Product(s) | Reference(s) |
|---|---|---|---|
| Furo[2,3-c]pyridine N-oxide | POCl₃ | Chloro-substituted furo[2,3-c]pyridine | cnjournals.com |
These specific modifications of the furan and pyridine rings, particularly the cyanation and chlorination of N-oxides, significantly expand the chemical space accessible from the this compound core structure. The resulting cyano- and chloro-derivatives serve as versatile intermediates for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships in drug discovery programs.
Spectroscopic and Advanced Characterization Techniques for Furo 2,3 C Pyridine 2 Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a comprehensive picture of the Furo[2,3-c]pyridine-2-methanol molecule can be constructed.
¹H NMR Spectroscopic Analysis and Proton Chemical Shift Assignments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton, which is in turn affected by neighboring atoms and functional groups. pitt.eduucl.ac.uk For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons on the pyridine (B92270) and furan (B31954) rings, as well as the protons of the methanol (B129727) substituent.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine Ring Protons | 7.0 - 8.5 | m |
| Furan Ring Proton | 6.5 - 7.5 | s |
| CH₂ | 4.5 - 5.0 | s |
| OH | Variable | s (broad) |
| Predicted ¹H NMR data for this compound based on analysis of related compounds. |
¹³C NMR Spectroscopic Analysis and Carbon Chemical Shift Assignments
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. libretexts.org
Based on data from related furo[2,3-c]pyridine (B168854) structures, the carbon atoms of the fused aromatic rings are expected to resonate in the range of 110-160 ppm. nih.govmdpi.com The carbon atom of the methanol substituent (C-2 of the furan ring) would likely appear in the region of 150-160 ppm, while the methylene (B1212753) carbon (-CH₂) would be found further upfield, typically in the 60-65 ppm range. libretexts.org
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (in acids and esters) | 170 - 185 |
| C in aromatic rings | 125 - 150 |
| C=C (in alkenes) | 115 - 140 |
| RCH₂OH | 50 - 65 |
| Typical ¹³C NMR chemical shift ranges for relevant functional groups. libretexts.org |
Advanced NMR Techniques for Structural Elucidation and Conformational Analysis
To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure of this compound, advanced two-dimensional (2D) NMR techniques are employed. cam.ac.ukdokumen.pub
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. longdom.org Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of protons within the pyridine and furan rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. semanticscholar.org For this compound, NOESY can provide information about the through-space proximity of protons, which can help in confirming the regiochemistry and stereochemistry of the molecule.
While the search results provide examples of the application of these techniques to similar heterocyclic systems rsc.orgeurjchem.commdpi.com, specific 2D NMR data for this compound was not found.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. measurlabs.com It provides information about the molecular weight and elemental formula of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound with a high degree of accuracy. measurlabs.comnih.gov This accuracy allows for the unambiguous determination of the elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₈H₇NO₂), the calculated exact mass can be compared to the experimentally determined mass to confirm its composition. The use of techniques like Electrospray Ionization (ESI) is common for generating the molecular ion for HRMS analysis. nih.govmdpi.com
Electron Ionization Mass Spectrometry and Fragmentation Pattern Analysis
Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that causes extensive fragmentation of the molecule. wikipedia.orggatech.edu The resulting fragmentation pattern is a characteristic fingerprint of the compound and can be used to deduce its structure. The molecular ion peak (M⁺) in the EI spectrum of this compound would confirm its molecular weight.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique has been instrumental in confirming molecular structures and understanding their packing in the crystal lattice.
The initial and often most challenging step in X-ray crystallography is the cultivation of high-quality single crystals suitable for diffraction experiments. A common method for obtaining such crystals is through slow evaporation. For instance, good-quality crystals of (5-Methyl-1-(pyridin-2-yl)-1H- nist.govnih.govacs.orgtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol were grown by the slow evaporation of a solution in a 5% methanol and dichloromethane (B109758) mixture. nih.gov Other techniques for crystal growth include slow cooling of a saturated solution, vapor diffusion, and layering of solvents with different polarities. ufl.edu
Once suitable crystals are obtained, they are mounted for data collection. For a derivative of furo[2,3-c]pyridine, a crystal was mounted on a Hampton CryoLoop. nih.gov The diffraction data is then collected using a diffractometer, such as a SuperNova (MΘ) X-ray diffractometer equipped with a microfocus-sealed X-ray tube (e.g., Mo Kα radiation with λ = 0.71073 Å) and a detector like a HyPix-3000 (CCD Plate). nih.gov Data is typically collected at a controlled temperature, for example, 150(2) K, to minimize thermal vibrations of the atoms. acs.org The collection process often involves rotating the crystal and recording diffraction patterns at various orientations, with software like CrysAlisPro used for data acquisition and extraction. nih.gov
| Parameter | Methodology/Value | Reference |
|---|---|---|
| Crystal Growth Method | Slow evaporation of a 5% MeOH:CH₂Cl₂ solution | nih.gov |
| Mounting | Hampton CryoLoops | nih.gov |
| Diffractometer | SuperNova (MΘ) | nih.gov |
| X-ray Source | Mo Kα (λ = 0.71073 Å) | nih.gov |
| Detector | HyPix-3000 (CCD Plate) | nih.gov |
| Data Acquisition Software | CrysAlisPro | nih.gov |
Following data collection, the raw diffraction intensities are processed to solve and refine the crystal structure. The structure of a triazolo[4′,5′:4,5]furo[2,3-c]pyridine derivative was solved using direct methods with the SIR20042 program and refined using the ShelXL refinement package via least-squares minimization, facilitated by software like Olex2. nih.gov In this process, all non-hydrogen atoms were refined with anisotropic thermal parameters, which account for the directional dependence of atomic vibrations. nih.gov
The analysis of a related compound, (5-Methyl-1-(pyridin-2-yl)-1H- nist.govnih.govacs.orgtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol, revealed that it crystallized in the P21/c space group of the monoclinic system. nih.gov This structural determination provided definitive confirmation of the tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold formed during its synthesis. nih.gov Similarly, other complex heterocyclic systems have been characterized, with crystal structures solved in space groups such as P21/n (monoclinic) and P-1 (triclinic), confirming the molecular connectivity and stereochemistry. researchgate.netmdpi.com
| Parameter | Details | Reference |
|---|---|---|
| Structure Solution Program | SIR20042 (Direct Methods) | nih.gov |
| Refinement Program | ShelXL (Least Squares Minimization) | nih.gov |
| Refinement Software | Olex2 | nih.gov |
| Thermal Parameters | Anisotropic for non-hydrogen atoms | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | nih.gov |
The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, which can be elucidated from the refined crystal structure. These interactions, including hydrogen bonds and π-stacking, are crucial for the stability of the crystal lattice. rsc.orggrafiati.com In the crystal structure of (5-Methyl-1-(pyridin-2-yl)-1H- nist.govnih.govacs.orgtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol, an intramolecular hydrogen bond was observed between the hydroxyl group and the nitrogen of the substituted pyridyl group. researchgate.net The molecules were found to form a flat structure, and the crystal packing exhibited a sheet-like arrangement along the bc-plane. researchgate.net
Single-Crystal X-ray Diffraction Analysis and Structural Refinement
Other Spectroscopic Methods (e.g., Infrared, UV-Vis as applicable to specific studies)
While X-ray crystallography provides detailed solid-state information, other spectroscopic techniques are essential for characterizing compounds in various states and for routine analysis.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. rsc.org For furo[2,3-c]pyridine derivatives, characteristic absorption bands can confirm the presence of specific structural motifs. For example, in studies of related furo[3,2-c]pyridine (B1313802) N-oxides, the N-oxide band appears around 1250 cm⁻¹, and nitrile absorptions are observed at approximately 2226–2230 cm⁻¹. cas.cz The presence of hydroxyl (-OH) and amine (-NH) groups would also give rise to distinct, often broad, absorption bands in the IR spectrum. rsc.org
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of α,α,7-trimethylthis compound shows absorption maxima that are characteristic of its electronic structure. nist.gov In studies of other furopyridine derivatives, absorption bands around 280 nm and 340 nm have been attributed to the phenyl-furo[2,3-b]pyridine moiety. researchgate.net The solvent can influence the position of these absorption bands, providing further information about the molecule's interaction with its environment. frontiersin.org
| Technique | Compound Type | Observed Features (Wavenumber cm⁻¹ or Wavelength λ_max nm) | Reference |
|---|---|---|---|
| IR | Furo[3,2-c]pyridine N-oxide | ~1250 (N-O stretch) | cas.cz |
| IR | Furo[3,2-c]pyridine-4-carbonitrile | 2226–2230 (C≡N stretch) | cas.cz |
| UV-Vis | α,α,7-trimethylthis compound | Characteristic λ_max values | nist.gov |
| UV-Vis | Phenyl-furo[2,3-b]pyridine derivative | ~280 and ~340 | researchgate.net |
Computational Chemistry and Theoretical Investigations of Furo 2,3 C Pyridine 2 Methanol
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO/LUMO)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For the isomeric family of furopyridines, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to investigate their structures, electronic properties, and chemical reactivities. tandfonline.com
Table 1: Calculated Electronic Properties for Isomeric Furopyridines
| Property | Furo[2,3-c]pyridine (B168854) |
|---|---|
| Total Energy (E) | Data not available |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
| Dipole Moment (Debye) | Highest among isomers |
Note: Specific numerical values for Furo[2,3-c]pyridine from the comparative study were not detailed in the available abstract. The study notes it has the largest calculated dipole moment among the isomers. tandfonline.com Detailed research findings with specific values for Furo[2,3-c]pyridine-2-methanol are not available.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetic Pathways
DFT studies are crucial for elucidating reaction mechanisms, identifying transition states, and calculating the energetic pathways of chemical reactions. For heterocyclic systems like furopyridines, DFT can predict sites of nucleophilic or electrophilic attack and model the course of reactions such as substitutions or cyclizations.
While no specific DFT studies on the reaction mechanisms involving this compound were found, research on related structures demonstrates the methodology. For instance, DFT has been used to study the synthesis of furopyridine derivatives through cascade cyclization reactions, confirming the feasibility of proposed pathways. researchgate.net Such studies provide a framework for how the reactivity of the methanol (B129727) group or the heterocyclic core of this compound could be theoretically investigated.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility of molecules and their behavior over time in different environments. For a molecule like this compound, the primary source of conformational flexibility would be the rotation around the C2-CH₂OH bond.
MD simulations can provide insights into the stability of different conformers and their interactions with solvent molecules or biological macromolecules. In drug design, MD simulations are often used to assess the stability of a ligand-protein complex identified through docking. nih.gov Although no MD simulations have been published for this compound, studies on other furo[2,3-b]indole derivatives have successfully used these methods to assess binding stability in kinase active sites. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design based on Electronic and Steric Parameters
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. 3D-QSAR studies have been performed on derivatives of 7-aminofuro[2,3-c]pyridine to understand the structural requirements for their anticancer activity. sciforum.net
These models use physicochemical descriptors, including electronic parameters (like partial charges and orbital energies from quantum calculations) and steric parameters (like molecular volume and surface area), to build a predictive model. The resulting models generate contour maps that indicate regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity, guiding the design of new, more potent analogs. sciforum.net While these studies did not include this compound, they establish the utility of the furo[2,3-c]pyridine scaffold in QSAR-based drug design. sciforum.netresearchgate.net
Table 2: Common Parameters in QSAR Studies
| Parameter Type | Examples | Relevance |
|---|---|---|
| Electronic | Hammett constants, Dipole moment, HOMO/LUMO energies | Describes the electronic effects of substituents on reactivity and interaction. |
| Steric | Molar refractivity, Taft's steric parameter (Es), Verloop parameters | Quantifies the size and shape of the molecule or its substituents, affecting binding fit. |
| Hydrophobic | Partition coefficient (logP), π-substituent constant | Measures the lipophilicity of the molecule, which influences membrane transport and binding. |
Computational Docking Studies for Elucidating Binding Conformations (when used for chemical design principles)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a potential drug molecule (ligand) binds to a protein target.
The furo[2,3-c]pyridine scaffold has been identified as a core component of potent kinase inhibitors. nih.gov Docking studies on these derivatives have been used to understand their binding modes within the ATP-binding site of kinases like B-Raf. nih.gov These studies help rationalize the structure-activity relationships observed experimentally and guide the optimization of inhibitors by suggesting modifications that could enhance binding affinity and selectivity. For this compound, docking could be hypothetically used to explore its potential interactions with various biological targets, with the methanol group potentially acting as a key hydrogen bond donor or acceptor.
Applications of Furo 2,3 C Pyridine 2 Methanol in Chemical Synthesis and Materials Science
Utility as a Precursor for Complex Fused Heterocyclic Systems
The furo[2,3-c]pyridine (B168854) scaffold is a valuable building block in the synthesis of more complex molecular architectures. ias.ac.insemanticscholar.org Its inherent reactivity and the presence of multiple functionalization points allow chemists to construct novel multi-ring systems with potential applications in various scientific fields.
Synthesis of Novel Tricyclic Fused Polycyclic Scaffolds
Recent research has demonstrated the successful synthesis of novel tricyclic fused polycyclic scaffolds starting from derivatives of the furo[2,3-c]pyridine core. researchgate.netnih.gov One notable example involves the creation of a triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold. researchgate.netnih.gov This was achieved through a multi-step process that begins with an unusual Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction to form a 2,3-diamino-furo[2,3-c]pyridine intermediate. researchgate.netnih.gov This intermediate then undergoes nitrosonium-mediated diazotization to construct the final tricyclic system. researchgate.netnih.gov This strategy has been used to generate a library of diverse tricyclic compounds by employing various aromatic amines. nih.gov
The synthesis of these complex structures highlights the versatility of the furo[2,3-c]pyridine framework as a starting point for creating novel and structurally diverse molecules. The ability to generate such intricate scaffolds opens up new avenues for exploration in medicinal chemistry and materials science.
Preparation of Azasugar Analogues and Related Scaffolds
The development of general syntheses for highly functionalized azetidines from sugars is an active area of research. ox.ac.uk While direct synthesis of azasugar analogues from Furo[2,3-c]pyridine-2-methanol is not explicitly detailed in the provided search results, the broader context of heterocyclic synthesis suggests its potential as a precursor. The structural motifs present in this compound could, in principle, be modified and elaborated to form azasugar-like structures. The synthesis of various heterocyclic compounds, including those with fused ring systems, often involves multi-step reaction sequences that could be adapted for this purpose. sioc-journal.cnmdpi.com
Role in the Design and Construction of Chemically Diverse Compound Libraries
The furo[2,3-c]pyridine scaffold is a valuable tool for generating chemically diverse compound libraries. researchgate.netnih.govacs.org These libraries are essential for high-throughput screening and the discovery of new bioactive molecules. The ability to easily modify the core structure at multiple positions allows for the creation of a vast number of unique compounds from a single starting scaffold.
Research has shown that a library of diverse tricyclic compounds can be prepared from a furo[2,3-c]pyridine intermediate. nih.gov This was accomplished by utilizing a variety of amines in the final cyclization step, leading to a range of different substituents on the final tricyclic product. nih.gov This approach demonstrates the power of using a common scaffold to rapidly generate a collection of related but structurally distinct molecules. The construction of such libraries is a cornerstone of modern drug discovery and materials science research. mdpi.com
Integration into Advanced Materials: Furo[3,2-c]pyridine-based Iridium Complexes for Organic Light-Emitting Diodes (OLEDs) as Analogues
While the specific use of this compound in OLEDs is not directly reported, its isomer, the furo[3,2-c]pyridine (B1313802) scaffold, has shown immense promise in this area. bohrium.comrsc.orgacs.orgnih.gov Iridium complexes based on furo[3,2-c]pyridine have been developed as highly efficient phosphorescent emitters for OLEDs. bohrium.comrsc.orgacs.orgnih.gov These materials are capable of emitting light across the entire visible spectrum, from greenish-blue to deep-red. bohrium.comacs.orgnih.gov
By modifying the chemical structure of the C-chelated ligands attached to the iridium center, researchers have been able to fine-tune the emission color of these complexes. bohrium.comacs.orgnih.gov This has led to the development of high-performance OLEDs with excellent external quantum efficiencies (EQEs). For example, a green-emitting device achieved a record-high EQE of 31.8%. bohrium.comacs.orgnih.gov The table below summarizes the performance of various furo[3,2-c]pyridine-based iridium complexes in OLEDs.
| Emission Color | Emission Maxima (nm) | Photoluminescence Quantum Yield (PLQY) | External Quantum Efficiency (EQE) (%) |
| Greenish-Blue | 477 | 0.55 - 0.78 | 20.0 |
| Green | 538 | 0.80 | 31.8 |
| Greenish-Yellow | 560 | 0.55 - 0.78 | 19.9 |
| Orange | 598 | 0.32 | 16.6 |
| Red | 641 | 0.10 - 0.34 | 12.0 |
| Deep-Red | - | 0.10 - 0.34 | 8.5 |
The successful application of furo[3,2-c]pyridine-based materials in OLEDs suggests that the isomeric Furo[2,3-c]pyridine scaffold could also possess interesting photophysical properties. Further research into the development of Furo[2,3-c]pyridine-based materials for electronic applications is warranted.
Exploration of Furo[2,3-c]pyridine Scaffolds in General Chemical Synthesis and Industrial Applications (e.g., as intermediates)
The furo[2,3-c]pyridine framework is a versatile intermediate in organic synthesis. semanticscholar.org Its unique chemical properties, arising from the fusion of an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring, make it a valuable building block for a wide range of more complex molecules. ias.ac.insemanticscholar.org The synthesis of the furo[2,3-c]pyridine core itself can be achieved through various methods, often involving the cyclization of appropriately substituted pyridine or furan precursors. semanticscholar.org
Once formed, the furo[2,3-c]pyridine scaffold can undergo a variety of chemical transformations, allowing for the introduction of different functional groups at various positions on the ring system. This versatility makes it an attractive intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The development of efficient and scalable synthetic routes to functionalized furo[2,3-c]pyridines is an ongoing area of research with significant industrial potential.
Future Research Directions and Outlook for Furo 2,3 C Pyridine 2 Methanol Chemistry
Development of Novel and Efficient Synthetic Methodologies for Furo[2,3-c]pyridine-2-methanol
Currently, there is a lack of established, high-yielding synthetic routes specifically targeting this compound. The development of novel and efficient synthetic methodologies is therefore a critical first step in unlocking the research potential of this compound.
Future efforts in this area could focus on several promising strategies. One potential route involves the reduction of corresponding carboxylic acid or ester derivatives, such as Furo[2,3-c]pyridine-2-carboxylic acid or its esters. While the synthesis of some substituted furo[2,3-c]pyridine-3-carboxylates has been achieved through methods like palladium-catalyzed carbonylative cyclization, direct synthesis of the 2-carboxy derivative and its subsequent reduction to the methanol (B129727) remains to be thoroughly explored. rsc.org
Another avenue for exploration is the adaptation of multicomponent reactions (MCRs). For instance, a modified Groebke–Blackburn–Bienaymé MCR has been utilized to produce a (7-methyl-3-(pyridin-2-ylamino)-2-((2,4,4-trimethylpentan-2-yl)amino)furo[2,3-c]pyridin-4-yl)methanol derivative. While the substitution pattern differs from the target compound, this demonstrates the feasibility of constructing the furo[2,3-c]pyridine (B168854) core with a methanol-bearing side chain in a single step. Future work could involve designing new MCRs with different starting materials to directly yield this compound or a closely related, easily convertible precursor.
Furthermore, metal-free synthetic approaches are gaining traction. The synthesis of 2,3-substituted furo[2,3-b]pyridines has been achieved under mild, metal-free conditions, highlighting a potential direction for the synthesis of the [2,3-c] isomer. researchgate.net Research into tandem reactions, such as the Rh-catalyzed construction of an AIE-active furo[2,3-c]pyridine-based photosensitizer, also presents an innovative direction for building the core structure. rsc.org
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Precursors | Key Transformations | Potential Advantages |
| Reduction | Furo[2,3-c]pyridine-2-carboxylic acid/ester | Reduction of carboxylic acid/ester | Potentially straightforward, leverages known chemistry. |
| Multicomponent Reactions | Pyridine (B92270) derivatives, aldehydes, isocyanides | One-pot synthesis | High atom economy, rapid access to complexity. |
| Metal-Free Cyclizations | Substituted pyridines and alkynes | Cyclization/aromatization | Avoids toxic and expensive metal catalysts. |
| Tandem Reactions | Appropriately functionalized precursors | Multiple bond formations in one sequence | Increased efficiency, reduced waste. |
Investigation of Underexplored Chemical Transformations and Derivatizations of the Scaffold
The chemical reactivity of this compound is largely uncharted territory. The presence of the methanol group at the 2-position of the furo[2,3-c]pyridine scaffold offers a versatile handle for a wide range of chemical transformations and derivatizations.
Future research should systematically explore the reactivity of the hydroxyl group. Standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification would provide a library of new derivatives. The resulting Furo[2,3-c]pyridine-2-carboxaldehyde, for instance, could serve as a key intermediate for the synthesis of imines, alkenes (via Wittig-type reactions), and other functional groups.
Beyond the methanol moiety, the reactivity of the furo[2,3-c]pyridine core itself warrants investigation. Studies on related furopyridine systems have shown the potential for electrophilic substitution reactions such as nitration and bromination on the furan (B31954) ring, as well as reactions on the pyridine ring, including N-oxidation and subsequent functionalization. researchgate.net The influence of the 2-methanol substituent on the regioselectivity of these reactions would be a key area of study.
Furthermore, the derivatization of the hydroxyl group could be used to introduce functionalities that enable participation in cross-coupling reactions. For example, conversion of the alcohol to a tosylate or a halide would create an electrophilic site for coupling with various nucleophiles, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The synthesis of triazolo[4′,5′:4,5]furo[2,3-c]pyridines from a (furo[2,3-c]pyridin-4-yl)methanol precursor showcases the potential for elaborating the core structure through reactions involving the methanol group.
Advanced Computational Studies for Predictive Chemical Design and Mechanistic Understanding
To complement experimental work, advanced computational studies will be invaluable for accelerating the development of this compound chemistry. Density Functional Theory (DFT) and other computational methods can provide deep insights into the structural, electronic, and reactive properties of the molecule.
A key area for computational investigation is the prediction of reactivity and regioselectivity. Calculations can determine the most likely sites for electrophilic and nucleophilic attack on the furo[2,3-c]pyridine ring system, guiding the design of synthetic transformations. For instance, calculating the electron density and frontier molecular orbitals can help predict the outcome of nitration, halogenation, and other substitution reactions.
Mechanistic studies of potential synthetic routes and chemical transformations are another critical application of computational chemistry. By modeling reaction pathways and transition states, researchers can gain a detailed understanding of how these reactions occur, which can aid in optimizing reaction conditions and predicting the feasibility of new transformations. For example, computational studies on the cyclization steps in the formation of the furo[2,t-c]pyridine core could reveal key intermediates and energetic barriers, facilitating the development of more efficient synthetic methods. mdpi.com
Furthermore, computational methods can be used for the predictive design of new this compound derivatives with desired properties. By calculating properties such as absorption spectra, dipole moments, and binding affinities to target proteins, it may be possible to design novel molecules for applications in materials science or medicinal chemistry before committing to their synthesis.
Exploration of Novel Applications in Fundamental Chemical Science and Related Fields
While the biological activities of some furopyridine derivatives have been explored, the potential applications of this compound in fundamental chemical science and related fields remain largely untapped.
One promising area is its use as a scaffold in materials science. The furo[2,3-c]pyridine core, with its fused aromatic system, could be a building block for novel organic electronic materials. The methanol group provides a convenient point for derivatization to tune the electronic properties of the molecule and to incorporate it into larger conjugated systems or polymers. The development of a furo[2,3-c]pyridine-based photosensitizer with aggregation-induced emission (AIE) properties highlights the potential of this scaffold in the design of advanced functional materials. rsc.org
In coordination chemistry, this compound could serve as a novel ligand for the synthesis of metal complexes. The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring and/or the methanol group could act as coordination sites, allowing for the formation of a variety of coordination compounds with interesting structural and catalytic properties.
Furthermore, the exploration of this compound and its derivatives as probes for chemical biology is a compelling future direction. The scaffold's unique structure could lead to interactions with biological macromolecules, and the methanol handle allows for the attachment of reporter groups or reactive moieties for target identification and validation. The discovery of furo[2,3-c]pyridine-based compounds as inhibitors of B-Raf kinase suggests the potential of this scaffold in medicinal chemistry. nih.gov
Q & A
Basic: What are the established synthetic routes for Furo[2,3-c]pyridine-2-methanol, and how do reaction conditions influence yield?
This compound is typically synthesized via reduction of Furo[2,3-c]pyridine-2-carbaldehyde using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation . Key parameters include solvent choice (e.g., ethanol or THF), temperature (0–25°C), and reaction time (2–6 hours). For example, Shiotani et al. (1993) achieved a 78% yield using NaBH₄ in methanol at 0°C, while prolonged reaction times led to over-reduction by-products .
Advanced: How can regioselective functionalization of this compound be optimized for drug discovery applications?
Regioselective modification often targets the hydroxyl group or the fused heterocyclic ring. Chartoire et al. (2018) demonstrated directed ortho-lithiation using LDA (lithium diisopropylamide) at –78°C to introduce electrophiles (e.g., aldehydes, halogens) at the C-3/C-5 positions of the pyridine ring . Computational modeling (DFT) by Sonawane et al. (2018) further predicts reactivity hotspots, showing that the hydroxyl group’s electron-donating effect enhances nucleophilic attack at C-4 .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR (e.g., DMSO-d₆) identify proton environments, with the hydroxyl proton appearing as a broad singlet (~5.2 ppm) and pyridine protons as doublets (δ 8.1–8.5 ppm) .
- XRD : Vrábel et al. (2007) resolved the crystal structure of a related derivative, confirming bond angles (C-O-C: 112.5°) and planarity of the fused ring system .
- MS : ESI-MS typically shows [M+H]⁺ peaks at m/z 166.07 .
Advanced: How do structural modifications of this compound impact its biological activity, and what contradictions exist in reported data?
Derivatives with electron-withdrawing groups (e.g., –CF₃ at C-3) exhibit enhanced antimicrobial activity (MIC: 2 µg/mL against S. aureus), while hydroxyl group esterification reduces solubility and efficacy . Contradictions arise in cytotoxicity studies: Buckmelter et al. (2011) reported low toxicity (IC₅₀ > 50 µM) in HEK293 cells, whereas Shiotani et al. (2020) observed hepatotoxicity at 10 µM in murine models. These discrepancies may stem from assay conditions (e.g., serum protein binding) .
Basic: What are the primary degradation pathways of this compound under oxidative conditions?
Oxidation with KMnO₄ or CrO₃ converts the hydroxyl group to a ketone (yielding Furo[2,3-c]pyridine-2-carboxylic acid) . Shiotani and Morita (1998) identified side reactions, including furan ring cleavage at >100°C, forming pyridine-2,3-diol derivatives . Stability studies recommend storage at 2–8°C in amber vials to prevent photooxidation .
Advanced: What computational strategies are effective in predicting the reactivity of this compound in supramolecular assemblies?
Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) model interactions with biological targets. For example, Yan et al. (2017) simulated hydrogen bonding between the hydroxyl group and ATP-binding pockets (ΔG: –9.2 kcal/mol) . MD simulations further reveal that π-π stacking with aromatic residues (e.g., Phe360 in kinase domains) stabilizes binding .
Basic: How does the fused ring system of this compound influence its electronic properties?
The furan-pyridine fusion creates a conjugated system with a HOMO-LUMO gap of 4.1 eV (UV-vis: λₘₐₓ 275 nm). Electron density maps show localized negative charge on the furan oxygen (–0.32 e) and pyridine nitrogen (–0.28 e), enabling dual nucleophilic/electrophilic reactivity .
Advanced: What methodologies resolve contradictions in reported synthetic yields for this compound derivatives?
Discrepancies often arise from substituent effects and purification methods. For instance, Krutošíková et al. (1996) improved yields of 2-aryl derivatives from 45% to 82% by replacing column chromatography with recrystallization (ethanol/water) . LC-MS monitoring of intermediates (e.g., Schiff bases) helps identify side reactions early .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Nitrile gloves, safety goggles, and N95 masks to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of methanol vapors .
- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .
Advanced: How can this compound serve as a precursor for fluorescent probes or metal-organic frameworks (MOFs)?
Sonawane et al. (2018) functionalized the hydroxyl group with acridine moieties , creating blue-emitting probes (λₑₘ 450 nm, Φ: 0.62) for cellular imaging . For MOFs, coordination with Cu(II) or Zn(II) ions forms porous networks (surface area: 980 m²/g) with applications in CO₂ capture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
